molecular formula C17H13NO4 B2965177 2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- CAS No. 95522-73-9

2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]-

Cat. No.: B2965177
CAS No.: 95522-73-9
M. Wt: 295.294
InChI Key: QEGYOBZMPZMPCQ-BENRWUELSA-N
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Description

“2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]-” is a β-enamino-pyran-2,4-dione derivative characterized by a benzopyran-dione core substituted with a (2-methoxyphenyl)aminomethylene group at the 3-position. This compound belongs to a class of molecules synthesized via β-amination reactions between 3-(hydroxyarylmethylene)pyran-2,4-diones and aromatic amines such as o-anisidine (2-methoxyaniline) in ethanol under mild conditions . The 2-methoxy group on the phenyl ring introduces electron-donating effects, influencing tautomeric equilibria and intermolecular interactions.

Properties

IUPAC Name

4-hydroxy-3-[(2-methoxyphenyl)iminomethyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-21-15-9-5-3-7-13(15)18-10-12-16(19)11-6-2-4-8-14(11)22-17(12)20/h2-10,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWNANVNQZFAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=CC2=C(C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162133
Record name 3-[[(2-Methoxyphenyl)amino]methylene]-2H-1-benzopyran-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95522-73-9
Record name 3-[[(2-Methoxyphenyl)amino]methylene]-2H-1-benzopyran-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- typically involves the condensation of 2H-1-benzopyran-2,4(3H)-dione with 2-methoxyaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and advanced purification methods such as chromatography can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the reagents used.

Scientific Research Applications

2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in oxidative stress and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs:

Table 1: Comparative Analysis of Pyran-2,4-dione Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 3-[[(2-Methoxyphenyl)amino]methylene]-benzopyran-2,4-dione 2-Methoxyphenylamino methylene C₁₇H₁₃NO₄ 295.29 Electron-donating methoxy group enhances stability and π-stacking .
3-[[(4-Iodophenyl)amino]methylene]-benzopyran-2,4-dione () 4-Iodophenylamino methylene C₁₆H₁₀INO₃ 415.16 Heavy iodine atom increases molecular weight; potential for radiopharmaceutical applications .
3-[(Dimethylamino)methylene]-6-methyl-pyran-2,4-dione () Dimethylamino methylene, 6-methyl C₉H₁₁NO₃ 181.19 Smaller, aliphatic amino group reduces steric hindrance; simpler synthesis .
3-[[(4-Chlorophenyl)azomethylene]amino]-benzopyran-2-one () 4-Chlorophenylazo, 2-hydroxyphenyl C₂₂H₁₄ClN₃O₃ 403.82 Azo linkage introduces photochromic properties; chlorine enhances lipophilicity .
β-Enamino-pyran-2,4-diones (e.g., 3-(4-aminophenol derivatives)) () Varied aryl/heteroaryl groups ~C₁₅–₂₀H₁₀–₂₀NO₄ ~250–400 Broad-spectrum antimicrobial activity reported for amino-substituted analogs .

Structural and Electronic Effects

  • Substituent Position and Electronic Nature: The 2-methoxy group in the target compound donates electrons via resonance, stabilizing the enamine tautomer and enhancing crystallinity compared to electron-withdrawing substituents (e.g., 4-iodo in ) .

Biological Activity

2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- (CAS No. 95522-73-9) is a synthetic compound belonging to the benzopyran family, characterized by its unique chromene structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The molecular formula is C17H13NO4C_{17}H_{13}NO_4 and it has a molecular weight of approximately 295.29 g/mol .

Biological Activity

Research indicates that this compound exhibits a range of significant biological activities, which can be categorized as follows:

Antitumor Activity

Studies have shown that derivatives of benzopyran compounds, including those similar to 2H-1-Benzopyran-2,4(3H)-dione , possess antitumor properties. For instance, compounds with structural similarities have been evaluated for their efficacy against various cancer cell lines. In vitro assays demonstrated that certain derivatives inhibited cell proliferation effectively, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The compound's structure allows for interaction with biological targets that may confer antimicrobial effects. Similar benzopyran derivatives have exhibited activity against a variety of pathogens, making them candidates for further exploration in antimicrobial drug development .

The proposed mechanisms for the biological activities of this compound include:

  • DNA Binding : Like other compounds in its class, it may intercalate into DNA or bind to specific sites within the DNA minor groove. This interaction can inhibit DNA-dependent enzymes, thereby affecting cell proliferation and survival .
  • Enzyme Inhibition : The structural features of the compound suggest potential inhibition of key enzymes involved in tumor growth and microbial resistance mechanisms .

Comparative Analysis with Related Compounds

To better understand the biological activity of 2H-1-Benzopyran-2,4(3H)-dione , a comparison with similar compounds is useful. The following table summarizes some related compounds and their associated biological activities:

Compound NameStructureBiological Activity
CoumarinBasic benzopyran structureAntimicrobial, Antioxidant
3-(N,N-Dimethylaminomethyl)-coumarinModified coumarinAnticancer
7-HydroxycoumarinHydroxylated derivativeAnticoagulant

The unique methoxy-substituted phenyl group and amino-methylene linkage in 2H-1-Benzopyran-2,4(3H)-dione enhance its biological activity compared to simpler coumarins .

Case Study 1: Antitumor Efficacy

In a study examining the antitumor effects of newly synthesized benzopyran derivatives, it was found that certain compounds demonstrated significant cytotoxicity against human lung cancer cell lines (A549, HCC827). The IC50 values indicated potent activity in two-dimensional culture assays compared to three-dimensional cultures, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of benzopyran derivatives showed promising results against various bacterial strains. The mechanism involved binding to bacterial DNA and inhibiting replication processes, which is critical for developing new antimicrobial therapies .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]-, and what reaction conditions are critical for yield optimization?

Methodological Answer: The compound can be synthesized via condensation reactions between a benzopyran-dione precursor and 2-methoxyaniline derivatives. Key steps include:

  • Precursor Activation : Use cyclohexane-1,3-dione analogs activated by electron-withdrawing groups to facilitate nucleophilic attack by the amine group .
  • Solvent and Temperature : Ethanol or THF under reflux (70–90°C) with inert gas protection (e.g., argon) to prevent oxidation .
  • Catalysis : Acidic or basic catalysts (e.g., NaH) enhance imine formation, with reaction times ranging from 4–24 hours depending on steric hindrance .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Yield optimization requires precise stoichiometric ratios (1:1.1 molar excess of amine) .

Q. Q2. What spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR (¹H/¹³C) : Identify the methyleneamino group (δ 8.5–9.5 ppm for imine protons) and aromatic protons from the 2-methoxyphenyl moiety (δ 6.5–7.5 ppm). Carbonyl groups (dione) appear at δ 170–190 ppm .
  • FT-IR : Confirm C=O stretches (~1750 cm⁻¹) and N–H bending (~1600 cm⁻¹) for the imine linkage .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion validation (e.g., [M+H]⁺) .
  • X-ray Crystallography : Resolve stereochemistry of the imine group and confirm planarity of the benzopyran-dione core .

Advanced Research Questions

Q. Q3. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for conjugated systems .
  • Geometry Optimization : Use basis sets like 6-31G(d,p) to model π-conjugation in the benzopyran-dione core and imine group .
  • Reactivity Analysis : Calculate Fukui indices to identify nucleophilic (imine nitrogen) and electrophilic (carbonyl carbons) sites .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions, critical for predicting solubility and reaction pathways .

Q. Q4. What strategies address discrepancies in experimental vs. computational data for this compound’s stability under varying pH conditions?

Methodological Answer:

  • Experimental Stability Assays : Perform accelerated degradation studies (pH 1–13, 25–60°C) with HPLC monitoring. Compare half-life (t₁/₂) to computational predictions .
  • Computational pKa Prediction : Use software like MarvinSuite or COSMO-RS to estimate protonation states and identify pH-sensitive moieties (e.g., imine or carbonyl groups) .
  • Contradiction Resolution : If computational models underestimate degradation (e.g., at pH > 10), re-evaluate solvation effects or consider tautomeric equilibria not captured in simulations .

Q. Q5. How does the compound’s molecular conformation influence its biological activity, and what in silico methods validate these interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with hydrophobic pockets). The planar benzopyran-dione core may stack with aromatic residues via π-π interactions .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the imine group and ligand-target binding free energy (MM-PBSA) .
  • SAR Analysis : Synthesize analogs with substituents on the 2-methoxyphenyl group and correlate activity trends with computed electrostatic potential maps .

Q. Q6. What are the mechanistic pathways for photodegradation of this compound, and how can experimental design mitigate instability in light-exposed applications?

Methodological Answer:

  • Photolysis Studies : Expose solutions to UV-Vis light (λ = 300–400 nm) and monitor degradation via LC-MS. Identify photoproducts (e.g., ring-opened aldehydes) .
  • Radical Trapping : Add antioxidants (e.g., BHT) or singlet oxygen quenchers (e.g., NaN₃) to determine if ROS mediate degradation .
  • Preventive Measures : Encapsulate the compound in light-resistant nanoparticles (e.g., PLGA) or modify the structure with electron-withdrawing groups to reduce photoactivity .

Methodological Considerations

Q. Q7. How should researchers design experiments to resolve conflicting reports on the compound’s catalytic activity in organic transformations?

Methodological Answer:

  • Control Reactions : Compare catalytic efficiency with/without the compound under identical conditions (solvent, temperature, substrate scope) .
  • Kinetic Profiling : Use in situ IR or NMR to track reaction progress and identify intermediates. Compute turnover frequencies (TOF) to benchmark against literature .
  • Surface Analysis : For heterogeneous catalysis, characterize the compound’s morphology (SEM/TEM) and surface area (BET) to correlate with activity .

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